2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide
Description
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is a benzamide derivative featuring a 2-methyl-substituted benzene ring and an ethyl-linked 2-methylimidazole moiety. The methyl groups enhance lipophilicity, while the imidazole ring contributes to hydrogen bonding and metal coordination capabilities. Such structural attributes make it a candidate for therapeutic applications, particularly in antimicrobial and anticancer contexts, as seen in related compounds .
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-5-3-4-6-13(11)14(18)16-8-10-17-9-7-15-12(17)2/h3-7,9H,8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSUVDQKQBVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide typically involves the reaction of 2-methylimidazole with 2-bromoethylbenzamide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH), room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), reflux.
Substitution: NaOMe, KOtBu, DMF, room temperature.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This compound can also interact with cellular receptors, leading to various biological effects such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzimidazole Moieties
Compound W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) shares a benzamide backbone but replaces the imidazole-ethyl group with a benzimidazole-thioacetamido chain. However, the target compound’s methylimidazole-ethyl side chain offers greater conformational flexibility, which may improve target binding .
Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e) incorporate multiple heterocycles (benzimidazole, triazole, thiazole) linked via phenoxymethyl groups. These compounds exhibit broader-spectrum antimicrobial activity compared to the target molecule, likely due to synergistic interactions between the heterocycles.
Substituent Effects on Bioactivity
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : The dimethoxyphenethyl group in Rip-B enhances π-π stacking with aromatic residues in enzyme active sites, contributing to its anticancer activity. In contrast, the target compound’s 2-methylimidazole group may favor interactions with histidine-rich domains, as seen in metalloenzyme inhibition .
- N-[2-(1H-indol-3-yl)ethyl]benzamide : Replacing imidazole with indole in this analogue reduces metal-binding capacity but introduces hydrophobic interactions via the indole ring. This modification shifts activity from antimicrobial (target compound) to antiparasitic (e.g., Plasmodium inhibition) .
Comparative Data Table
Research Findings and Trends
- Activity Trends: Imidazole-containing compounds (target molecule, W1) show pronounced antimicrobial activity, while indole or methoxy-substituted analogues (Rip-B, indole derivatives) target eukaryotic systems (e.g., cancer, parasites) .
- Structural Insights : The 2-methylimidazole-ethyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, a feature absent in bulkier hybrids (e.g., 9a–9e) .
- Synthetic Feasibility : The target compound’s synthesis is more straightforward than multi-heterocyclic hybrids, which require complex coupling steps and purification .
Biological Activity
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide is an imidazole derivative that has garnered attention for its diverse biological activities. This compound interacts primarily with the H2 receptor, influencing various physiological processes, particularly in the gastrointestinal system. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H17N3O
- CAS Number : 1286717-77-8
The imidazole ring contributes to its biological activity, allowing it to participate in various biochemical interactions.
Target Receptor
The primary target of this compound is the H2 receptor , which plays a crucial role in regulating gastric acid secretion.
Mode of Action
The compound acts as a competitive antagonist at the H2 receptor site. By inhibiting this receptor, it effectively reduces gastric acid production, which can be beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Solubility : Highly soluble in water and polar solvents.
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Primarily metabolized in the liver, with metabolites excreted via urine .
Antimicrobial Properties
Research indicates that imidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In addition to its role as an H2 receptor antagonist, this compound has been investigated for its anti-inflammatory properties. This could be linked to its ability to modulate immune responses through interaction with specific receptors involved in inflammation processes .
Anticancer Potential
Preliminary studies suggest that compounds with similar structures may exhibit anticancer activities by inducing apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related imidazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
